molecular formula C33H44O B12682050 2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol CAS No. 85586-70-5

2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol

Cat. No.: B12682050
CAS No.: 85586-70-5
M. Wt: 456.7 g/mol
InChI Key: SJNUIPWTKYVVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two 1-methyl-1-phenylethyl groups and a nonyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol typically involves the alkylation of phenol with 1-methyl-1-phenylethyl and nonyl groups. The reaction conditions often include the use of strong acids or bases as catalysts to facilitate the alkylation process. The specific synthetic route may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may involve continuous flow reactors and advanced separation techniques to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used as an additive in the production of polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of 2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(1,1-dimethylethyl)-4-(1-methyl-1-phenylethyl)phenol
  • 2,6-Di-tert-butyl-4-(1-methyl-1-phenylethyl)phenol
  • 2,6-Bis(tert-butyl)-4-(1-methyl-1-phenylethyl)phenol

Uniqueness

2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol is unique due to the presence of the nonyl group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

85586-70-5

Molecular Formula

C33H44O

Molecular Weight

456.7 g/mol

IUPAC Name

4-nonyl-2,6-bis(2-phenylpropan-2-yl)phenol

InChI

InChI=1S/C33H44O/c1-6-7-8-9-10-11-14-19-26-24-29(32(2,3)27-20-15-12-16-21-27)31(34)30(25-26)33(4,5)28-22-17-13-18-23-28/h12-13,15-18,20-25,34H,6-11,14,19H2,1-5H3

InChI Key

SJNUIPWTKYVVGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=C(C(=C1)C(C)(C)C2=CC=CC=C2)O)C(C)(C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.